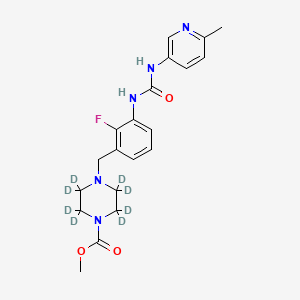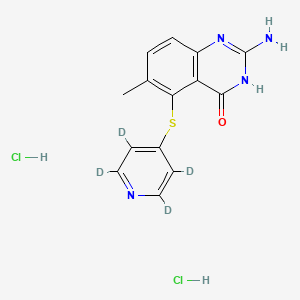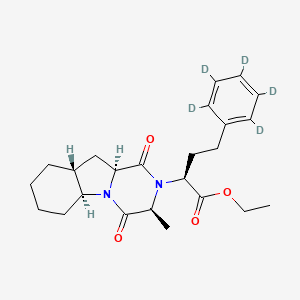
Trandolapril diketopiperazine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trandolapril diketopiperazine-d5 is a deuterated derivative of trandolapril, a prodrug of an angiotensin-converting enzyme inhibitor. This compound is primarily used in research settings, particularly in the study of proteomics and pharmacokinetics. The molecular formula of this compound is C24H27D5N2O4, and it has a molecular weight of 417.55 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trandolapril diketopiperazine-d5 involves the incorporation of deuterium atoms into the diketopiperazine ring of trandolapril. This can be achieved through a series of deuterium exchange reactions under controlled conditions. The process typically involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets research-grade standards. The production process is optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Trandolapril diketopiperazine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trandolaprilat diketopiperazine-d5.
Reduction: Reduction reactions can convert the diketopiperazine ring to other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products: The major products formed from these reactions include trandolaprilat diketopiperazine-d5 and other deuterated derivatives .
Aplicaciones Científicas De Investigación
Trandolapril diketopiperazine-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance studies.
Biology: The compound is used to study the metabolism and pharmacokinetics of trandolapril and its derivatives.
Medicine: Research on this compound helps in understanding the pharmacodynamics of angiotensin-converting enzyme inhibitors.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
Trandolapril diketopiperazine-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure and has therapeutic effects in conditions such as hypertension and heart failure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparación Con Compuestos Similares
Trandolaprilat diketopiperazine-d5: A metabolite of trandolapril with similar pharmacological properties.
Enalapril diketopiperazine-d5: Another deuterated angiotensin-converting enzyme inhibitor with comparable effects.
Uniqueness: Trandolapril diketopiperazine-d5 is unique due to its deuterated structure, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its specific inhibition of the angiotensin-converting enzyme makes it a valuable tool in cardiovascular research .
Propiedades
Fórmula molecular |
C24H32N2O4 |
|---|---|
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
InChI |
InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D |
Clave InChI |
AKUCMKAPHCGRFV-YFCLCGKXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C)[2H])[2H] |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
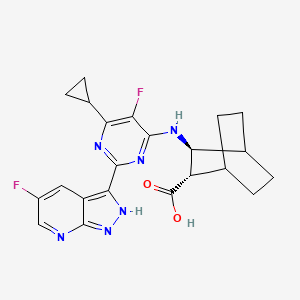
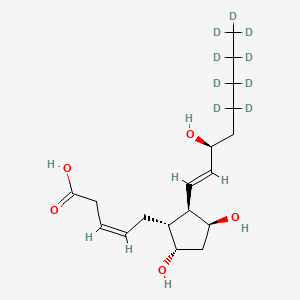
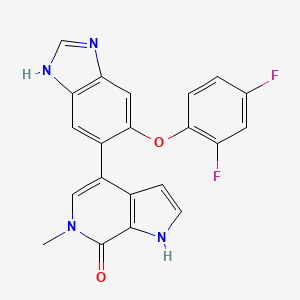




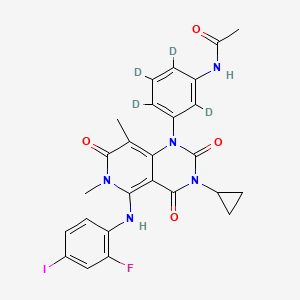
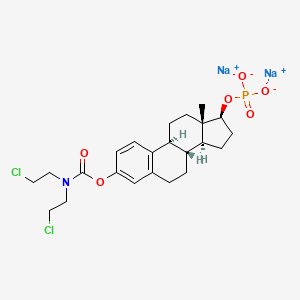

![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
